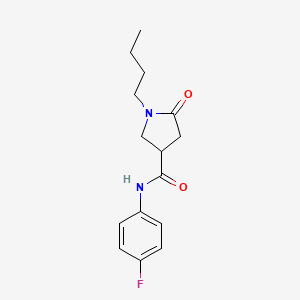

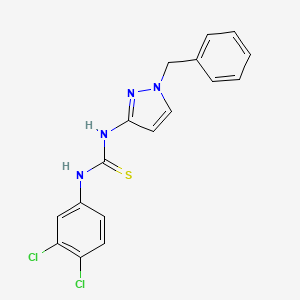

![molecular formula C20H16O4S2 B4558308 2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)

2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid

Übersicht

Beschreibung

This compound belongs to a class of chemicals known for their complex synthesis processes and diverse chemical and physical properties. Its structure suggests potential for various biological and chemical applications, although specific uses outside of drug contexts are not detailed in the requested information.

Synthesis Analysis

The synthesis of compounds similar to the described one often involves multiple steps, including condensation reactions, cyclization, and sometimes, specific reactions tailored to introduce or modify functional groups like thiophene rings. For instance, the synthesis of related compounds has been demonstrated through reactions involving ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates and 2-aminobenzoic acid, leading to products with tridentate ligand capabilities for forming metal complexes (Kudyakova et al., 2009).

Molecular Structure Analysis

Crystal structure determinations, often achieved through X-ray diffraction studies, provide insights into the molecular geometry, bonding patterns, and electronic structures of these compounds. These studies reveal the arrangement of atoms, bond lengths, angles, and the overall 3D structure, crucial for understanding the compound's chemical reactivity and physical properties. An example within a similar context involved the crystal structure analysis of ruthenium(II) complexes, revealing a distorted octahedral geometry (Chitrapriya et al., 2011).

Wissenschaftliche Forschungsanwendungen

Solar Cell Enhancements

Indene-C60 bisadduct (ICBA) is employed as an electron-cascade acceptor material in polymer solar cells (PSCs), enhancing power conversion efficiency (PCE). ICBA's higher LUMO energy levels relative to PC71BM elevate the open-circuit voltage (VOC), facilitating additional charge transfer routes at the donor/acceptor interface. Ternary blend devices incorporating 15% ICBA content achieve a notable average PCE of 8.13%, surpassing the 7.23% of PTB7:PC71BM binary blends, marking a significant advancement in ternary blend PSCs and ICBA-related PSCs efficiency (Pei Cheng, Yongfang Li, & X. Zhan, 2014).

Chemical Synthesis and Complexing

The synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids through condensation with ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates showcases their potential as new O,N,O-tridentate ligands. These compounds exhibit the ability to form nickel(II) and copper(II) complexes, highlighting their significance in the development of novel complexing agents in chemical synthesis (Yulia S. Kudyakova et al., 2009).

Meta-C–H Functionalization

A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been developed. This method allows for a broad range of benzoic acid derivatives to be meta-selectively olefinated, utilizing molecular oxygen as the terminal oxidant. The ability to activate and functionalize the meta-C–H bond in benzoic acids and their derivatives opens new avenues for step-economical organic synthesis, providing a versatile tool for constructing complex molecular architectures (Shangda Li et al., 2016).

Eigenschaften

IUPAC Name |

2-(1,5-dioxo-1,5-dithiophen-2-ylpentan-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4S2/c21-16(18-7-3-9-25-18)11-13(12-17(22)19-8-4-10-26-19)14-5-1-2-6-15(14)20(23)24/h1-10,13H,11-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLWTFJNALXKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)C2=CC=CS2)CC(=O)C3=CC=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

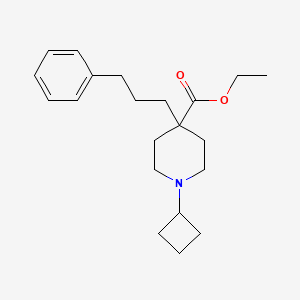

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)

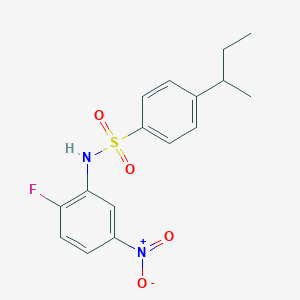

![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)

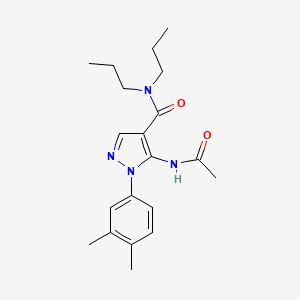

![3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B4558246.png)

![4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)

![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

![N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)

![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)

![11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)

![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)